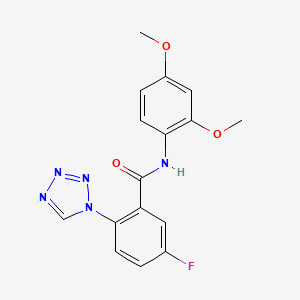
tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Hydroxyethyl Group: This step involves the alkylation of the tetrahydroquinoline with an appropriate hydroxyethylating agent.
Carbamate Formation: The final step is the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The tetrahydroquinoline moiety can be reduced to form a fully saturated quinoline.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a fully saturated quinoline derivative.
Substitution: Formation of substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its hydroxyethyl and tetrahydroquinoline groups can interact with proteins and nucleic acids, providing insights into binding mechanisms and molecular recognition.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its versatility makes it suitable for use in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the tetrahydroquinoline moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl N-(2-hydroxyethyl)-N-(quinolin-2-ylmethyl)carbamate: Lacks the tetrahydroquinoline moiety.
tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroisoquinolin-2-ylmethyl)carbamate: Contains an isoquinoline instead of a quinoline moiety.
tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate: Substitution at a different position on the tetrahydroquinoline ring.
Uniqueness
The uniqueness of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate lies in its specific substitution pattern and the presence of both hydroxyethyl and tetrahydroquinoline groups. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1201937-24-7 |
|---|---|
Formule moléculaire |
C17H26N2O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19(10-11-20)12-14-9-8-13-6-4-5-7-15(13)18-14/h4-7,14,18,20H,8-12H2,1-3H3 |
Clé InChI |
KCZSIJXEBCOSBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCO)CC1CCC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


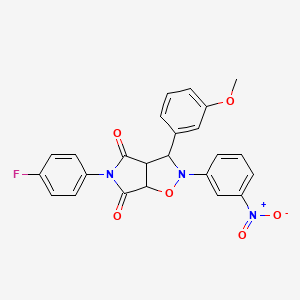
![2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12635448.png)
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-](/img/structure/B12635458.png)
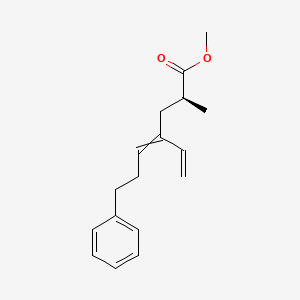
![N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide](/img/structure/B12635469.png)
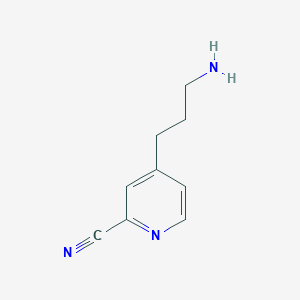
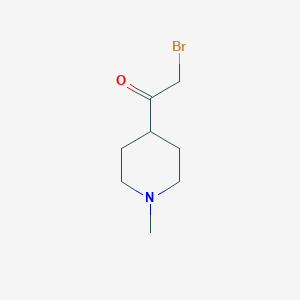
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12635482.png)
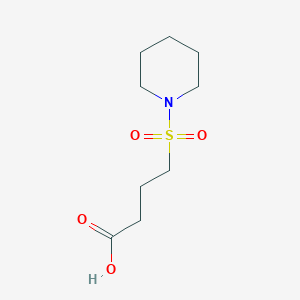

![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)
